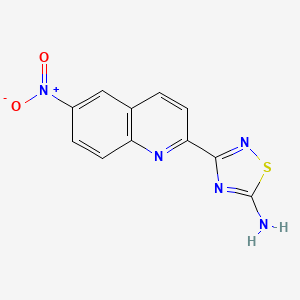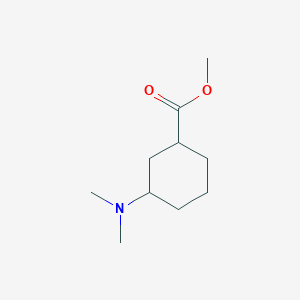
Methyl 3-(dimethylamino)cyclohexanecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-(dimethylamino)cyclohexanecarboxylate: is a chemical compound characterized by a cyclohexane ring substituted with a dimethylamino group at the third position and a carboxylate ester group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with cyclohexanecarboxylic acid or its derivatives.
Esterification: The carboxylic acid group is then esterified using methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods:
Batch Process: In an industrial setting, the compound is often synthesized in batch reactors where precise control over temperature, pressure, and reactant concentrations is maintained.
Continuous Process: For large-scale production, a continuous flow process may be employed to ensure consistent product quality and efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to convert the compound to its corresponding alcohol or amine.
Substitution: Substitution reactions at the dimethylamino group can lead to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution product.
Major Products Formed:
Oxidation Products: Ketones, aldehydes, and carboxylic acids.
Reduction Products: Alcohols and amines.
Substitution Products: Various substituted cyclohexanecarboxylates.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a building block in the design of biologically active compounds, such as enzyme inhibitors and receptor ligands. Medicine: The compound and its derivatives are explored for their potential therapeutic effects, including anti-inflammatory and analgesic properties. Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The exact mechanism depends on the derivative and its application. For example, in medicinal chemistry, the compound may inhibit an enzyme by binding to its active site, thereby modulating its activity.
Vergleich Mit ähnlichen Verbindungen
Methyl cyclohexanecarboxylate: Lacks the dimethylamino group.
Methyl 1-(3-(dimethylamino)propoxy)cyclohexanecarboxylate: Contains an additional propoxy group.
Methyl 2,4-dioxo-6-phenyl-1-cyclohexanecarboxylate: Features a phenyl group and two keto groups.
Uniqueness: Methyl 3-(dimethylamino)cyclohexanecarboxylate is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity.
This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts. Its unique structure and reactivity make it a valuable compound for research and application.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Eigenschaften
CAS-Nummer |
36365-99-8 |
|---|---|
Molekularformel |
C10H19NO2 |
Molekulargewicht |
185.26 g/mol |
IUPAC-Name |
methyl 3-(dimethylamino)cyclohexane-1-carboxylate |
InChI |
InChI=1S/C10H19NO2/c1-11(2)9-6-4-5-8(7-9)10(12)13-3/h8-9H,4-7H2,1-3H3 |
InChI-Schlüssel |
MJTSHDSFJWBGJS-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1CCCC(C1)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



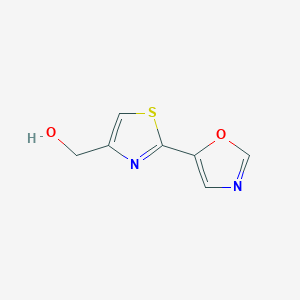
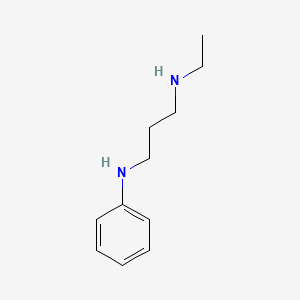

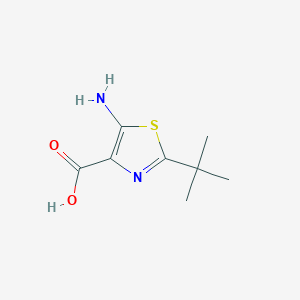
![N'-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)quinazolin-6-yl]ethanimidamide](/img/structure/B15356350.png)

![6-(2-bromoethyl)-1-methyl-3,4-dihydro-2H-pyrido[2,3-b]pyrazine](/img/structure/B15356355.png)
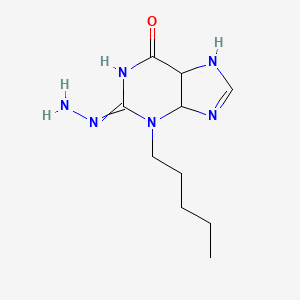
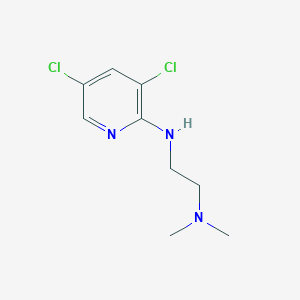
![2-[Butanoyl(methyl)amino]acetic acid](/img/structure/B15356395.png)

